molecular formula C10H9NO B1361142 7-Methoxyisoquinoline CAS No. 39989-39-4

7-Methoxyisoquinoline

Cat. No. B1361142
CAS RN: 39989-39-4
M. Wt: 159.18 g/mol
InChI Key: PNNUXNXZDJVGSB-UHFFFAOYSA-N
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Description

7-Methoxyisoquinoline is a chemical compound with the molecular formula C10H9NO . It has an average mass of 159.185 Da and a monoisotopic mass of 159.068420 Da .


Synthesis Analysis

The synthesis of 7-Methoxyisoquinoline and related compounds is a topic of ongoing research. Transition-metal catalyzed synthetic methods have been developed for the synthesis of diverse range of complex heterocyclics containing quinoline scaffolds .


Molecular Structure Analysis

The InChI code for 7-Methoxyisoquinoline is 1S/C10H9NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-7H,1H3 . This indicates the presence of a methoxy group (OCH3) attached to the 7th position of an isoquinoline ring.


Physical And Chemical Properties Analysis

7-Methoxyisoquinoline is a solid at room temperature . It has a molecular weight of 159.19 .

Scientific Research Applications

  • Synthetic Chemistry Applications :

    • Melzer, Felber, and Bracher (2018) describe a novel method for the introduction of a methyl group at C1 of isoquinolines, exemplified by the synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. This highlights the utility of 7-Methoxyisoquinoline derivatives in synthesizing complex natural products (Melzer, Felber, & Bracher, 2018).
  • Medicinal Chemistry and Pharmacology :

    • Delgado et al. (2012) synthesized a series of isoquinolinequinones, including variants of 7-Methoxyisoquinoline, evaluating their cytotoxic activity against several human tumor cell lines. This study demonstrates the potential of 7-Methoxyisoquinoline derivatives in developing anticancer agents (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
    • Ambros, Angerer, and Wiegrebe (1988) investigated Methoxy‐indolo[2,1‐a]isoquinolines for their cytostatic activity in vitro, demonstrating their potential in cancer research (Ambros, Angerer, & Wiegrebe, 1988).
    • Fassett and Hjort (1938) explored the physiological actions of various isoquinolines, including effects on blood pressure and smooth muscle, indicating the relevance of 7-Methoxyisoquinoline derivatives in studying cardiovascular and autonomic nervous system pharmacology (Fassett & Hjort, 1938).
    • Rashid, Gustafson, and Boyd (2001) isolated two isoquinoline alkaloids from the marine sponge Haliclona sp., including a 7-Methoxyisoquinoline derivative, which showed significant cytotoxic activity against human tumor cell lines, highlighting its potential in marine-derived drug discovery (Rashid, Gustafson, & Boyd, 2001).
  • Biochemical Studies :

    • Nakagawa et al. (1996) synthesized
    tetrahydroisoquinoline-3-carboxylic acids, including 7-hydroxy-6-methoxy derivatives, and found them to affect the locomotor activity of mice after peripheral injection, suggesting a physiological role in brain function .
  • Other Research Applications :
    • Shanker and Rao (1993) demonstrated the use of 7-Methoxyindan-1-ones in the synthesis of isoquinolines, leading to the total synthesis of illudinine, a complex natural product. This research underscores the versatility of 7-Methoxyisoquinoline in organic synthesis (Shanker & Rao, 1993).

Safety And Hazards

7-Methoxyisoquinoline may cause respiratory irritation, be harmful if swallowed, and cause skin and serious eye irritation . Safety precautions include using only outdoors or in a well-ventilated area, avoiding breathing dust/fumes, and wearing appropriate personal protective equipment .

properties

IUPAC Name

7-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-12-10-3-2-8-4-5-11-7-9(8)6-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNUXNXZDJVGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344085
Record name 7-Methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxyisoquinoline

CAS RN

39989-39-4
Record name 7-Methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methoxyisoquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a 2 liter round bottom flask equipped with a magnetic stir bar, condenser and nitrogen inlet is added (75 g, 0.184 mole) of N-(2,2-diethoxyethyl)-N-[(3-methoxyphenyl)methyl]-4-methyl-benzenesulfonamide, 1.0 liter of dioxane and 200 ml of 6N HCl. This slurry is stirred and heated at reflux under nitrogen for 18 hours. The reaction solution is then slowly poured into 1 liter of H2O and stirred for an additional 30 minutes then extracted with ether (2×500 ml). The pH of the aqueous layer is adjusted to 8 with ammonium hydroxide, the product is extracted with dichloromethane. The combined organics extracts are dried over MgSO4, filtered and evaporated to yield 30 g of an oil. The crude product is purified by chromatography with 12.0% acetone in dichloromethane to provide the product (19.7 g) in a 67% yield.
Name
N-(2,2-diethoxyethyl)-N-[(3-methoxyphenyl)methyl]-4-methyl-benzenesulfonamide
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Yield
67%

Synthesis routes and methods II

Procedure details

Aminoacetaldehyde dimethyl acetal (81.9 mL) was added to a solution of 60.8 mL of 3-methoxy-benzaldehyde in 600 mL of toluene. The mixture was refluxed for 5 h using a Dean-Stark trap and subsequently cooled to 5° C. In a nitrogene atmosphere trifluoroacetic acid anhydride (209 mL) and borontrifluoride etherate (185 mL) were added in succession at such a rate, that the internal temperature was kept below 10° C. After stirring for 3 days at room temperature the the reaction mixture was poured on ice, 250 mL 2 N hydrochloric acid added and the organic layer extracted with 1 N hydrochloric acid. The pH value of the combined aqueous extracts was adjusted to pH 9 by adding concentrated aqueous ammonia. Extraction with ethyl acetate, followed by drying and removal of the solvent in vacuo gave 66.9 g (84%) of the title compound as a light brownish oil. EI-MS: 159 (M+).
Quantity
81.9 mL
Type
reactant
Reaction Step One
Quantity
60.8 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
209 mL
Type
reactant
Reaction Step Two
Quantity
185 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Yield
84%

Synthesis routes and methods III

Procedure details

To a solution of BF3.AcOH complex (33.78 g, 0.180 mol) in triflouoracetic anhydride (40 ml) at 0° C. was added a solution of the imine prepared from 3-methoxybenzaldehyde and aminoethanaldiethylacetal (Tetrahedron, 1971, 27, 1253) (15.06 g, 0.0599 mol) in trifluoroacetic anhydride (40 ml), maintaining the temperature below 10° C. After 48 hours, the mixture was poured into ice-water (300 ml), the solution made basic with concentrated ammonium hydroxide and extracted with dichloromethane. The organic phase was then extracted with aqueous hydrochloric acid solution (5N, 2×400 ml). The combined aqueous was made basic with concentrated ammonium hydroxide solution and extracted with dichloromethane. The organic phase was dried (MgSO4), filtered, the solvent removed under reduced pressure and the residue purified on silica, eluting with a solvent gradient of 98:2 to 95:5 dichloromethane:methanol, to give the title compound, (6.85 g, 72%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
imine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
anhydride
Quantity
40 mL
Type
solvent
Reaction Step Five
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
270
Citations
KL Lee, CM Ambler, DR Anderson… - Journal of medicinal …, 2017 - ACS Publications
Through fragment-based drug design focused on engaging the active site of IRAK4 and leveraging three-dimensional topology in a ligand-efficient manner, a micromolar hit identified …
Number of citations: 116 pubs.acs.org
M Kulka - Journal of the American Chemical Society, 1953 - ACS Publications
In harmony with theoreticalconsiderations 7-methoxyisoquinoline1 undergoes nitration inthe 8-position. The nitration product, which was obtained in 80% yield, was reduced and the …
Number of citations: 9 pubs.acs.org
G Grethe, V Toome, HL Lee… - The Journal of Organic …, 1968 - ACS Publications
… This selective demethylation provides an easy route to6-hydroxy-7-methoxy- or 8-hydroxy-7-methoxyisoquinoline derivatives. …
Number of citations: 22 pubs.acs.org
Y Mikata, A Yamashita, K Kawata, H Konno… - Dalton …, 2011 - pubs.rsc.org
Previously, we have reported that 1- and 3-isoTQENs (N,N,N′,N′-tetrakis(1- or 3-isoquinolylmethyl)ethylenediamines) exhibit a specific fluorescence enhancement toward zinc ion. In …
Number of citations: 37 pubs.rsc.org
N Kuwabara, H Hayashi, N Hiramatsu, T Choshi… - Tetrahedron, 2004 - Elsevier
The total synthesis of renierone, mimocin, renierol, renierol acetate, renierol propionate, and 7-methoxy-1,6-dimethylisoquinoline-5,8-dione was successfully achieved by the …
Number of citations: 19 www.sciencedirect.com
JE Tarver, AJ Pfizenmayer… - The Journal of Organic …, 2001 - ACS Publications
The design and synthesis of two conformationally constrained analogues of didemnin B are described. The [N,O-Me 2 Tyr 5 ]residue of didemnin B was replaced with l-1,2,3,4-…
Number of citations: 35 pubs.acs.org
RM Coomes, JR Falck, DK Williams… - The Journal of Organic …, 1973 - ACS Publications
… The synthesis was accomplished byformation of the Reissert compoundfrom 7-methoxyisoquinoline and 3-methoxy-4-benzyloxybenzyl chloride, conversion to the benzylisoquinoline, N-…
Number of citations: 27 pubs.acs.org
SW Wright, B Li, Z Peng, L Wei, E McInturff… - … Process Research & …, 2018 - ACS Publications
An improved process for the large scale synthesis of 1-{[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (1), a candidate currently in …
Number of citations: 10 pubs.acs.org
Y KITAHARA, T NAKAI, S NAKAHARA… - Chemical and …, 1991 - jstage.jst.go.jp
… Treatment of 5,7,8-trimethoxyisoquinoline (17a) and 5,8-diethoxy—7methoxyisoquinoline (l7b) prepared from 1513) with CAN at 0—5 ”C for 15min, gave the corresponding p-quinone (…
Number of citations: 12 www.jstage.jst.go.jp
M Armengol, M Helliwell, JA Joule - Arkivoc, 2000 - arkat-usa.org
… 8-Bromo-7-methoxyisoquinoline has been prepared from 7methoxy-8-nitroisoquinoline6 by … however this would have required a ring synthesis of 7-methoxyisoquinoline. 2-Bromo-3-…
Number of citations: 5 www.arkat-usa.org

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